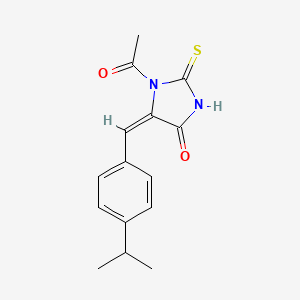![molecular formula C19H21F3N4O3 B15040279 5-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15040279.png)
5-(1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a benzodioxole ring, a pyrazolopyrimidine core, and a trifluoromethyl group, which contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 5-(2H-1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the construction of the pyrazolopyrimidine core, and the introduction of the trifluoromethyl group. Common synthetic routes may involve the use of reagents such as trifluoromethyl iodide, butylamine, and various catalysts to facilitate the reactions. Industrial production methods may employ optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The benzodioxole ring can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can target the pyrazolopyrimidine core, potentially leading to the formation of dihydro derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
5-(2H-1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Utilized in the development of new materials with desired chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and pyrazolopyrimidine core play crucial roles in binding to these targets, while the trifluoromethyl group can enhance the compound’s stability and bioavailability. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar compounds include:
1-(1,3-Benzodioxol-5-yl)butan-2-one: Shares the benzodioxole ring but lacks the pyrazolopyrimidine core and trifluoromethyl group.
3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid: Contains the benzodioxole ring but differs in the rest of the structure. The uniqueness of 5-(2H-1,3-benzodioxol-5-yl)-N-(butan-2-yl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxamide lies in its combination of structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H21F3N4O3 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-butan-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C19H21F3N4O3/c1-3-10(2)23-18(27)13-8-17-24-12(7-16(19(20,21)22)26(17)25-13)11-4-5-14-15(6-11)29-9-28-14/h4-6,8,10,12,16,24H,3,7,9H2,1-2H3,(H,23,27) |
InChI Key |
IUDLUMDVUPJJRR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(=O)C1=NN2C(CC(NC2=C1)C3=CC4=C(C=C3)OCO4)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2,3-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B15040219.png)
![4-(2-chlorobenzyl)-N-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]piperazin-1-amine](/img/structure/B15040223.png)
![4-methyl-N-{2-[(5-methylfuran-2-yl)(4-methylphenyl)methyl]phenyl}benzenesulfonamide](/img/structure/B15040226.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanohydrazide](/img/structure/B15040228.png)
![(5E)-5-[(5-nitrofuran-2-yl)methylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040233.png)
![(2E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(4-methylphenyl)prop-2-enamide](/img/structure/B15040244.png)
![ethyl 1-butyl-2-methyl-5-[(2-methylpropanoyl)oxy]-1H-benzo[g]indole-3-carboxylate](/img/structure/B15040246.png)
![3-[5-(4-chlorophenyl)-4-phenyl-1H-imidazol-2-yl]phenol](/img/structure/B15040250.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15040266.png)

![N'-[(E)-(4-fluorophenyl)methylidene]-3-(5-methylfuran-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B15040273.png)
![2-{[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]sulfanyl}ethyl benzoate](/img/structure/B15040275.png)
![(5Z)-3-benzyl-5-{4-[2-(4-tert-butylphenoxy)ethoxy]-3-chloro-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15040282.png)
![Butyl 4-[(3-{[(4-chlorophenyl)sulfonyl]amino}-7-methylquinoxalin-2-yl)amino]benzoate](/img/structure/B15040288.png)
